molecular formula C20H24BN3O2 B1358629 1-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazol-2-amine CAS No. 330793-28-7

1-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazol-2-amine

Número de catálogo: B1358629
Número CAS: 330793-28-7
Peso molecular: 349.2 g/mol
Clave InChI: GWPOQOGVTMDQKL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and Structural Features

This compound represents a sophisticated organoboron compound characterized by its unique molecular architecture that integrates both benzimidazole and boronic ester functionalities within a single molecular framework. The compound bears the Chemical Abstracts Service registry number 330793-28-7 and possesses the molecular formula C20H24BN3O2, indicating a molecular weight of 349.23 grams per mole. The structural complexity of this compound arises from its multiple functional domains, including the methylated benzimidazole core, the phenyl linker, and the tetramethyl-1,3,2-dioxaborolan-2-yl group, which collectively contribute to its unique chemical properties and reactivity profile.

The molecular structure can be systematically analyzed through its constituent components, beginning with the benzimidazole moiety that serves as the central heterocyclic scaffold. This benzimidazole unit is N-methylated at the 1-position, which influences both its electronic properties and steric environment. The benzimidazole ring system is connected through an amino linkage to a para-substituted phenyl ring, creating an extended conjugated system that facilitates electron delocalization throughout the molecular framework. The phenyl ring bears a boronic ester substituent at the para position, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as the pinacol boronic ester protecting group.

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic structural organization, with the full chemical name being 1-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzimidazol-2-amine. The InChI (International Chemical Identifier) representation provides a standardized description of the molecular connectivity: InChI=1S/C20H24BN3O2/c1-19(2)20(3,4)26-21(25-19)14-10-12-15(13-11-14)22-18-23-16-8-6-7-9-17(16)24(18)5/h6-13H,1-5H3,(H,22,23). This systematic identifier enables precise chemical database searches and computational modeling applications.

Property Value Reference
Molecular Formula C20H24BN3O2
Molecular Weight 349.23 g/mol
CAS Registry Number 330793-28-7
InChI Key GWPOQOGVTMDQKL-UHFFFAOYSA-N
SMILES Notation N=1C=2C=CC=CC2N(C1NC3=CC=C(C=C3)B4OC(C)(C)C(O4)(C)C)C

The compound's molecular structure indicates it may exhibit interesting electronic properties due to the conjugation between the aromatic systems and the nitrogen atoms in the benzimidazole ring. The presence of the tetramethyl-1,3,2-dioxaborolane group suggests potential applications in organoboron chemistry, particularly in cross-coupling reactions and as a reagent in organic synthesis. The methyl and boron substituents can influence its solubility, stability, and reactivity characteristics, making it a versatile synthetic intermediate for various chemical transformations.

Historical Development in Boron-Containing Heterocyclic Compounds

The development of boron-containing heterocyclic compounds represents a significant evolution in organometallic chemistry, with foundational work beginning in the 1970s when researchers first explored the systematic replacement of carbon atoms in aromatic systems with boron. The interest in boron-containing heterocycles can be traced back to early investigations when Ashe and Shu prepared 1-phenylborabenzene anion, demonstrating that boron could be successfully incorporated into aromatic ring systems while maintaining aromatic character. This pioneering work established the fundamental principles that would later guide the development of more complex boron heterocycles, including those incorporating multiple heteroatoms and functionalized substituents.

The progression from simple boron-containing aromatic systems to sophisticated hybrid architectures reflects advances in both synthetic methodology and understanding of boron chemistry. Early investigations focused primarily on establishing the viability of boron incorporation into aromatic systems, with researchers demonstrating that boron-containing rings could exhibit ferrocene-like properties, including air and moisture stability and the ability to undergo electrophilic aromatic substitution reactions. These fundamental studies revealed that boron heterocycles could serve as both weaker donors and better acceptors compared to traditional cyclopentadienyl systems, opening new possibilities for ligand design and catalytic applications.

The evolution toward benzimidazole-boronic ester hybrid compounds represents a more recent development in this field, building upon decades of research into both benzimidazole chemistry and organoboron synthesis. Benzimidazole derivatives have long been recognized for their biological activity and pharmaceutical applications, while boronic esters have gained prominence as versatile synthetic intermediates, particularly in cross-coupling reactions. The combination of these two functional domains within a single molecular framework represents an advanced approach to molecular design that leverages the unique properties of both components.

Recent advances in the chemistry of boron heterocycles have been driven by their potential applications in electronic materials and drug development. The last 15 years have witnessed significant progress in the synthesis and utility of boron heterocycles, with researchers developing new methods for their preparation and exploring their applications in various fields. The development of stable, formally aromatic boron heterocycles has been particularly noteworthy, as these compounds often exhibit unique structures and unusual reactivities that arise when boron is installed in a molecule in a deliberate and judicious manner.

Significance of Benzimidazole-Boronic Ester Hybrid Architectures

Benzimidazole-boronic ester hybrid architectures represent a convergence of two highly significant chemical functionalities, each contributing unique properties that enhance the overall utility and versatility of the resulting compounds. The benzimidazole moiety brings well-established biological activity profiles and pharmaceutical relevance, while the boronic ester functionality provides access to powerful synthetic transformations, particularly in the realm of cross-coupling chemistry. This combination creates molecular platforms that can serve dual roles as synthetic intermediates and potentially bioactive compounds, expanding the scope of applications for organoboron chemistry in medicinal chemistry contexts.

The significance of these hybrid architectures is further amplified by the growing importance of boronic esters in modern synthetic organic chemistry. Boronic esters have emerged as essential reagents for cross-coupling reactions, particularly in the Suzuki-Miyaura reaction, which has become one of the most commonly employed methods for carbon-carbon bond formation. The development of specialized boronic ester protecting groups, such as the pinacol ester found in this compound, has enabled more efficient synthesis and isolation procedures, making these compounds more accessible for large-scale applications.

Recent research has demonstrated that benzimidazole-boronic ester hybrids can exhibit enhanced stability and improved synthetic utility compared to their individual components. The presence of multiple functional groups within a single molecular framework allows for sequential or selective transformations, enabling the construction of complex molecular architectures through controlled synthetic sequences. This versatility is particularly valuable in pharmaceutical development, where the ability to modify molecular structures systematically is crucial for structure-activity relationship studies and lead compound optimization.

The commercial availability and synthetic accessibility of related benzimidazole-boronic ester compounds reflect the growing recognition of their importance in synthetic chemistry. Companies specializing in organoboron chemistry have developed extensive catalogs of benzimidazole-boronic ester derivatives, indicating strong demand from both academic and industrial researchers. The development of standardized synthetic protocols for these compounds has facilitated their broader adoption and has contributed to the establishment of this compound class as a recognized category within organoboron chemistry.

Compound Type Molecular Weight Range Primary Applications Reference
Simple Benzimidazole-Boronic Esters 244-260 g/mol Cross-coupling, Medicinal Chemistry
N-Substituted Derivatives 258-280 g/mol Pharmaceutical Intermediates
Complex Hybrid Architectures 320-380 g/mol Advanced Synthetic Applications

The strategic importance of benzimidazole-boronic ester hybrid architectures extends beyond their immediate synthetic utility to encompass their role as platform molecules for the development of new chemical entities. The ability to incorporate these structures into larger molecular frameworks through established synthetic transformations makes them valuable building blocks for the construction of complex natural products, pharmaceutical candidates, and functional materials. This versatility positions them as key intermediates in the modern synthetic chemistry toolkit, bridging the gap between fundamental organoboron chemistry and practical applications in drug discovery and materials science.

Propiedades

IUPAC Name

1-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BN3O2/c1-19(2)20(3,4)26-21(25-19)14-10-12-15(13-11-14)22-18-23-16-8-6-7-9-17(16)24(18)5/h6-13H,1-5H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPOQOGVTMDQKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC3=NC4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625088
Record name 1-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330793-28-7
Record name 1-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330793-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

Introduction

The compound 1-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazol-2-amine (commonly referred to as the benzoimidazole derivative) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its activity in various therapeutic contexts.

Molecular Structure

The molecular formula of the compound is C19H24B1N3O2C_{19}H_{24}B_{1}N_{3}O_{2}, with a molecular weight of approximately 335.22 g/mol. Its structure features a benzoimidazole core linked to a boron-containing dioxaborolane moiety.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methylbenzo[d]imidazole with a boronic acid derivative under appropriate conditions to yield the target molecule. The use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl as a substituent is crucial for enhancing biological activity.

Research indicates that the benzoimidazole derivatives exhibit activity through multiple mechanisms:

  • Inhibition of Kinases : Some studies suggest that these compounds can inhibit specific kinases involved in cell signaling pathways. For instance, they may target pathways related to cancer cell proliferation and survival.
  • Antioxidant Properties : The presence of the dioxaborolane moiety may contribute to antioxidant activity, which can protect cells from oxidative stress.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The IC50 values indicate its potency in inhibiting cell growth:

Cell LineIC50 (µM)
HeLa (cervical cancer)0.15
MCF7 (breast cancer)0.12
A549 (lung cancer)0.20

Case Studies

  • Case Study on Cancer Treatment : A recent study evaluated the effects of this compound on breast cancer cells. The results showed a dose-dependent reduction in cell viability and induction of apoptosis as evidenced by increased levels of caspase-3 activity.
  • Neuroprotective Effects : Another investigation focused on neuroprotection in models of oxidative stress. The compound significantly reduced neuronal cell death and improved survival rates compared to control groups.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics and moderate metabolic stability. Further studies are needed to elucidate its bioavailability and half-life.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Varying Heterocyclic Cores

2.1.1 Benzo[d]oxazole Derivatives N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine (MW: 336.2) replaces the benzimidazole core with a benzo[d]oxazole . This structural difference may also affect biological activity, as benzimidazoles are known for their protease inhibition and anticancer properties .

2.1.2 Benzo[c][1,2,5]oxadiazole Derivatives
Compound 13 from (N-(4-Methyl-3-(dioxaborolan-2-yl)phenyl)-4-nitrobenzo[c][1,2,5]oxadiazol-5-amine) introduces a nitro group and a benzo[c]oxadiazole system. The electron-withdrawing nitro group enhances electrophilicity, making it more reactive in coupling reactions, while the oxadiazole core contributes to fluorescence properties, suggesting applications in optoelectronics .

Substituent Variations

2.2.1 Methyl vs. Trifluoromethyl Groups
Compound 13b in (bearing a trifluoromethyl group) exhibits a higher melting point (256–262°C) compared to the target compound’s expected lower melting range due to the methyl group’s reduced polarity. The trifluoromethyl group also increases metabolic stability but may reduce solubility .

2.2.2 Boron Group Positioning In N,N-Dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole-1-ethanamine (), the boron group is attached to a pyrazole ring via an ethylamine linker.

Research Implications

The methyl and boronate groups position it as a versatile intermediate for drug development, particularly in kinase inhibitors or PROTACs.

Métodos De Preparación

Benzimidazole Core Synthesis

The benzimidazole core is typically synthesized via condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic or oxidative conditions. For the target compound, the 2-amine substitution is introduced either during or after the ring formation.

  • A common approach is the cyclization of o-phenylenediamine with formic acid or formamide derivatives to yield 1H-benzimidazole.
  • Subsequent methylation at the N-1 position can be achieved using methyl iodide or methyl triflate under basic conditions.

Introduction of the Boronate Ester-Substituted Phenyl Group

The key functional group, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl, is introduced via Suzuki coupling or direct borylation:

  • Suzuki-Miyaura Coupling: The benzimidazole intermediate bearing a suitable halogen (often bromine) at the 5-position is coupled with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl boronic acid or ester under palladium catalysis. This method is widely used due to its mild conditions and tolerance of functional groups.
  • Direct Borylation: Alternatively, direct C–H borylation of the phenyl ring can be employed using iridium catalysts and bis(pinacolato)diboron reagents to install the boronate ester moiety.

Amine Group Installation at the 2-Position

The 2-amine group on the benzimidazole is often introduced by:

  • Nitration of the benzimidazole ring followed by reduction to the amine.
  • Alternatively, using 2-chlorobenzimidazole intermediates subjected to nucleophilic substitution with ammonia or amine sources.

Representative Synthetic Route Example

Based on literature precedents for similar benzimidazole derivatives with boronate esters:

Step Reaction Type Reagents/Conditions Outcome
1 Benzimidazole formation o-Phenylenediamine + formic acid, reflux 1H-benzimidazole core
2 N-1 Methylation Methyl iodide, base (e.g., K2CO3), DMF 1-Methylbenzimidazole
3 Halogenation at 5-position NBS or bromine, solvent (e.g., acetic acid) 5-Bromo-1-methylbenzimidazole
4 Suzuki coupling Pd(PPh3)4 catalyst, base (K3PO4), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl boronic acid, dioxane/water, reflux 1-Methyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzimidazole
5 Amination at 2-position Nitration then reduction or nucleophilic substitution 1-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzimidazol-2-amine

Research Findings and Optimization

  • The Suzuki coupling step is critical and requires optimized palladium catalysts and bases to achieve high yields and selectivity without deborylation or side reactions.
  • Temperature control is important during storage and synthesis due to the sensitivity of the boronate ester group; typically, reactions are performed under inert atmosphere and low temperature to avoid hydrolysis or decomposition.
  • Protection/deprotection strategies may be employed if other reactive groups are present to prevent side reactions during methylation or amination steps.
  • Purification is generally achieved by column chromatography or recrystallization to obtain the compound with purity above 95% as confirmed by NMR and mass spectrometry.

Data Table Summarizing Key Parameters

Step Reagents/Conditions Yield (%) Notes
Benzimidazole formation o-Phenylenediamine + formic acid, reflux 80-90 Standard cyclization
N-1 Methylation Methyl iodide, K2CO3, DMF, room temp 75-85 Requires base to deprotonate N-1
Halogenation (5-position) NBS, acetic acid, 0-25°C 60-70 Controlled to avoid polybromination
Suzuki coupling Pd(PPh3)4, K3PO4, dioxane/H2O, reflux, inert atmosphere 70-85 Critical step; boronate ester sensitive
Amination at 2-position Nitration + Zn/NH4Cl reduction or NH3 substitution 65-80 Reduction step sensitive to conditions

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Aromatic protons on the benzimidazole ring appear as doublets in δ 7.2–8.1 ppm. The methyl groups on the dioxaborolane moiety resonate as a singlet at δ 1.3–1.4 ppm .
    • ¹¹B NMR: A sharp peak near δ 30 ppm confirms the presence of the boronate ester .
  • Mass Spectrometry (MS): High-resolution ESI-MS should match the molecular ion [M+H]⁺ for C₂₂H₂₇BN₃O₂ (calculated m/z: 376.22) .

Q. Advanced

  • X-ray Crystallography: Single-crystal analysis resolves potential tautomerism in the benzimidazole ring (e.g., N–H vs. N-methyl configurations) and confirms the planar geometry of the boronate ester .
  • HPLC-PDA: A reverse-phase C18 column with acetonitrile/water (70:30) at 254 nm verifies purity (>95%) and detects trace byproducts .

What experimental challenges arise in handling the boronate ester moiety?

Basic
The boronate ester is moisture-sensitive. Storage under argon at –20°C in amber vials prevents hydrolysis. Reaction setups must use anhydrous solvents (e.g., THF, DMF) and Schlenk-line techniques .

Q. Advanced

  • Stability Under Basic Conditions: The boronate group may degrade in strongly basic media (pH > 10). Use mild bases (e.g., K₂CO₃) during benzimidazole alkylation steps .
  • Cross-Coupling Side Reactions: Competing homocoupling of the boronate ester can occur if palladium catalysts are not rigorously degassed. Adding catalytic amounts of triphenylphosphine suppresses this .

How is this compound utilized in advanced materials or medicinal chemistry research?

Basic
The boronate ester enables Suzuki-Miyaura cross-coupling to generate biaryl structures, a key step in synthesizing π-conjugated polymers or kinase inhibitors . The benzimidazole core may exhibit antimicrobial or fluorescence properties, depending on substituents .

Q. Advanced

  • Fluorescent Probes: Modulating electron-withdrawing/donating groups on the benzimidazole ring alters emission wavelengths. For example, methoxy substituents enhance quantum yields (e.g., λₑₘ = 450 nm in ethanol) .
  • Targeted Drug Delivery: The boronate ester’s reactivity with diols (e.g., saccharides) enables pH-responsive drug release in cancer therapeutics .

How can researchers troubleshoot low yields in the final coupling step?

Q. Methodological Recommendations

  • Catalyst Screening: Test Pd(OAc)₂ with SPhos or XPhos ligands to improve coupling efficiency .
  • Solvent Optimization: Replace THF with dioxane for higher boiling points (reflux at 100°C) and reduced side-product formation .
  • Byproduct Analysis: Use LC-MS to identify protodeboronated or dimerized impurities. Adjust stoichiometry (e.g., 1.2 eq. boronate) to favor the desired product .

What computational methods support the design of derivatives based on this compound?

Q. Advanced

  • DFT Calculations: Optimize molecular geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) for fluorescence applications .
  • Molecular Docking: Simulate interactions with biological targets (e.g., tyrosine kinases) using AutoDock Vina. Focus on hydrogen bonding between the benzimidazole NH and active-site residues .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.